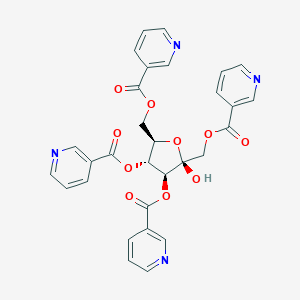
(2-Mercaptothiazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2-Mercaptothiazol-4-yl)methanol" is a thiazole derivative that contains both a thiazole ring and a mercapto group. Thiazoles are heterocyclic compounds that are known for their aromaticity and the presence of both sulfur and nitrogen atoms within the ring structure. The mercapto group (-SH) is a functional group consisting of a sulfur atom bonded to a hydrogen atom, which is known for its nucleophilicity and ability to form bonds with metals and other electrophiles.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, derivatives of 1,2,4-triazol-3-yl-ethane can be synthesized from succinic acid using both conventional heating and microwave irradiation, with the latter offering better yields and shorter reaction times . Similarly, 5-(mercapto-1,3,4-thiadiazole-2yl)α,α-(diphenyl)methanol can be synthesized through the ring closure of potassium xanthate, which is prepared from benzilic acid hydrazide and carbon disulfide in the presence of potassium hydroxide, followed by treatment with concentrated sulfuric acid . These methods highlight the versatility of synthetic approaches for thiazole and mercapto-containing compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques. For example, the structures of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives were elucidated using FT-IR, 1H/13C NMR, COSY, HSQC, and HMBC experiments . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the compound, which is crucial for understanding the chemical behavior of the molecule.
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. The mercapto group in particular is reactive and can participate in reactions with electrophiles. For instance, aromatic ketones can react with mercapto alcohols like 3-mercapto-1,2-propanediol under reflux conditions to yield oxathiolane and dioxolane methanethiols . The reactivity of the mercapto group is also evident in the synthesis of 5-(mercapto-1,3,4-thiadiazole-2yl)α,α-(diphenyl)methanol, where the mercapto group is formed through the ring closure of a xanthate precursor .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by the presence of the mercapto group and the aromatic thiazole ring. The mercapto group can confer nucleophilic properties and the ability to bind to metals, which can be useful in various applications, including catalysis and material science. The antimicrobial activity of some thiazole derivatives has been demonstrated, indicating potential applications in pharmaceuticals . The solubility, boiling point, and melting point of these compounds can vary depending on the substituents attached to the thiazole ring and the overall molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
- Alkylation and Hydrazinobenzothiazole Derivatives : 2-Mercaptobenzothiazole, a related compound, has been used in reactions with alkyl halides, hydrazine hydrate, and formaldehyde. These reactions have led to the synthesis of new hydrazinobenzothiazole derivatives (Rutavichyus & Iokubaitite, 1984).
Catalytic Applications
- Covalently Immobilized Cu(I) Complexes : Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a compound similar to (2-Mercaptothiazol-4-yl)methanol, has been utilized to create highly active and recyclable catalysts for CuAAC reactions. These catalysts demonstrated stability and efficiency in various reaction conditions (Ozkal et al., 2012).
Material Science and Catalysis
- Molybdenum(VI) Complexes : Interaction with 2-hydrazinobenzothiazole in methanol has been used to create molybdenum(VI) complexes. These complexes serve as catalysts for the oxidation of primary alcohols and hydrocarbons, demonstrating significant activity and reusability (Ghorbanloo & Alamooti, 2017).
Chemical Analysis and Detection
- Colorimetric Reagents for Methanol Detection : Compounds like N-methylbenzothiazolinone-2-hydrazone, closely related to (2-Mercaptothiazol-4-yl)methanol, have been used in conjunction with alcohol oxidase for the sensitive detection of methanol in various samples (Anthon & Barrett, 2004).
Antimicrobial Applications
- Ruthenium (II) Complexes with Antimicrobial Activity : Novel ruthenium-based compounds containing mercaptothiazolinate ligands, closely related to (2-Mercaptothiazol-4-yl)methanol, have shown antimicrobial activity against various bacterial strains (Appelt et al., 2015).
Safety And Hazards
This would involve discussing any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions or applications for the compound.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS2/c6-1-3-2-8-4(7)5-3/h2,6H,1H2,(H,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMJKAAAUMZIFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)S1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Mercaptothiazol-4-yl)methanol | |
CAS RN |
18653-47-9 |
Source


|
| Record name | (2-sulfanyl-1,3-thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)




